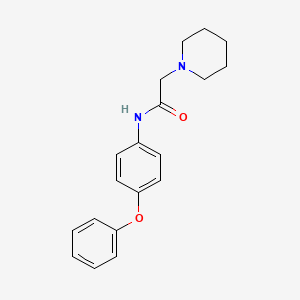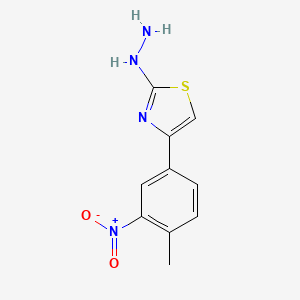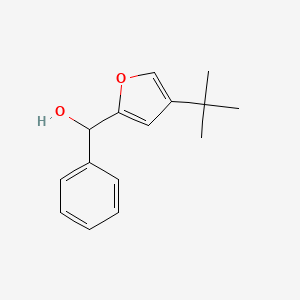
(4-(tert-Butyl)furan-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(tert-Butyl)furan-2-yl)(phenyl)methanol is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a tert-butyl group and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol typically involves the reaction of 4-(tert-butyl)furan-2-carbaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds via nucleophilic addition to form the desired alcohol. The reaction conditions usually involve maintaining the reaction mixture at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butyl)furan-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The furan ring can be reduced under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of (4-(tert-Butyl)furan-2-yl)(phenyl)ketone.
Reduction: Formation of the reduced furan derivative.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(4-(tert-Butyl)furan-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and phenylmethanol moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-(tert-Butyl)phenyl)methanol: Lacks the furan ring, making it less reactive in certain chemical reactions.
(4-(tert-Butyl)furan-2-yl)methanol: Lacks the phenyl group, which may reduce its potential interactions in biological systems.
(4-(tert-Butyl)furan-2-yl)(p-tolyl)methanol: Contains a p-tolyl group instead of a phenyl group, which can influence its chemical and biological properties.
Uniqueness
(4-(tert-Butyl)furan-2-yl)(phenyl)methanol is unique due to the combination of the furan ring, tert-butyl group, and phenylmethanol moiety. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H18O2 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(4-tert-butylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18O2/c1-15(2,3)12-9-13(17-10-12)14(16)11-7-5-4-6-8-11/h4-10,14,16H,1-3H3 |
InChI Key |
UUFFQDMHNVEYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=COC(=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


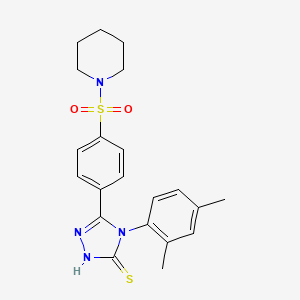
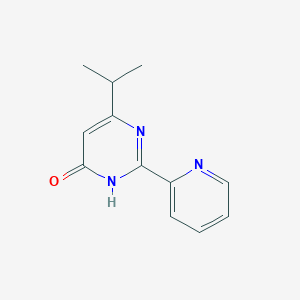
![4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid](/img/structure/B15052866.png)
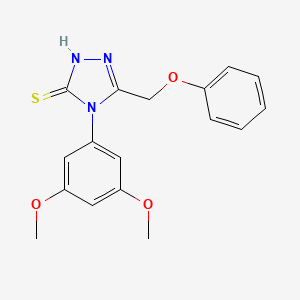
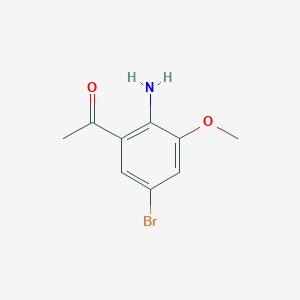
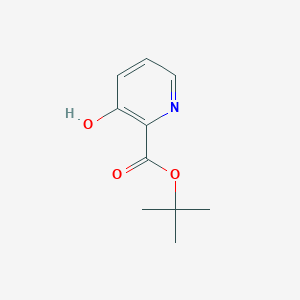
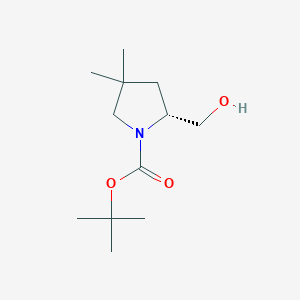
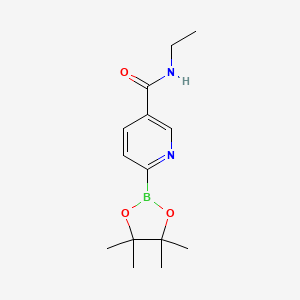

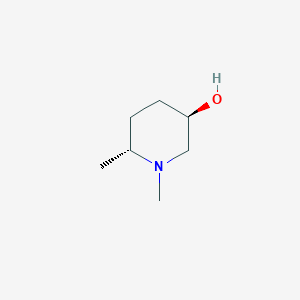
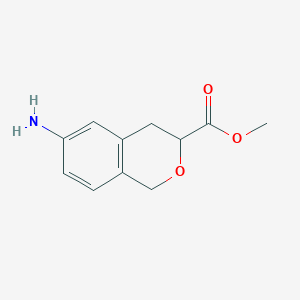
![8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B15052933.png)
